molecular formula C20H30N4O4S B6454458 2-{[2-(1-methanesulfonylpiperidine-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine CAS No. 2548991-06-4

2-{[2-(1-methanesulfonylpiperidine-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine

Cat. No.: B6454458
CAS No.: 2548991-06-4
M. Wt: 422.5 g/mol
InChI Key: KQCVEHFTNZKWFA-UHFFFAOYSA-N
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Description

This compound is a structurally complex pyrimidine derivative featuring a methanesulfonyl-substituted piperidine moiety fused to an octahydrocyclopenta[c]pyrrol bicyclic system. The pyrimidine ring is substituted with a methoxy group at the 2-position and a methyl group at the 5-position.

Properties

IUPAC Name

[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4S/c1-15-10-21-19(22-11-15)28-14-20-7-3-4-17(20)12-23(13-20)18(25)16-5-8-24(9-6-16)29(2,26)27/h10-11,16-17H,3-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCVEHFTNZKWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a pyrimidine core with a highly functionalized bicyclic system and a sulfonamide group. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Core Structure Key Substituents Sulfonyl/Sulfur Groups Reference
Target Compound Pyrimidine + octahydrocyclopenta[c]pyrrol 5-methyl, 2-methoxy, methanesulfonylpiperidine-4-carbonyl Methanesulfonyl on piperidine -
: Compound 7a Pyrimidine + spiro[indole-3,4'-piperidine] Trifluoroacetyl, pyridin-2-ylmethoxy, carbonitrile None
: 5-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-phenyl]-1-methyl-3-propylpyrazolo... Pyrazolo[4,3-d]pyrimidin-7-one Piperazine sulfonyl, ethoxy, propyl Piperazine sulfonyl
: (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol Pyrimidine + piperidine 6-methoxy, 2-methylthio, hydroxymethyl Methylthio (sulfur-containing)

Key Observations :

  • Sulfonyl Groups : The methanesulfonyl group on the target’s piperidine differs from the piperazine sulfonyl group in , which may alter solubility and hydrogen-bonding capacity .
  • Pyrimidine Substitution : Unlike ’s methylthio and methoxy groups at the 2- and 6-positions, the target’s 5-methyl and 2-methoxy substituents may affect electronic distribution and metabolic stability .

Key Observations :

  • The target’s synthesis may share steps with , such as acid-catalyzed coupling (e.g., p-toluenesulfonic acid for activating intermediates) .
  • The absence of trifluoroacetyl or carbonitrile groups (cf. ) simplifies purification but requires precise control over bicyclic system formation.
Physicochemical and Pharmacokinetic Inferences

While direct data are absent, structural analogs provide clues:

  • Solubility: The methanesulfonyl group (polar but non-ionic) may improve aqueous solubility relative to ’s methylthio group .
  • Metabolic Stability : The 5-methylpyrimidine substitution could reduce oxidative metabolism compared to ’s ethoxy group .

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